molecular formula C10H10O3 B15324738 rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid

rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid

Cat. No.: B15324738
M. Wt: 178.18 g/mol
InChI Key: WGMCPVXHOXJEHO-RKDXNWHRSA-N
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Description

rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with a phenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include phenolic derivatives or carboxylic acid derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted phenoxy derivatives are the primary products.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can influence the compound’s biological activity and its role in various chemical reactions .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1

InChI Key

WGMCPVXHOXJEHO-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1OC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(C1OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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